3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Description

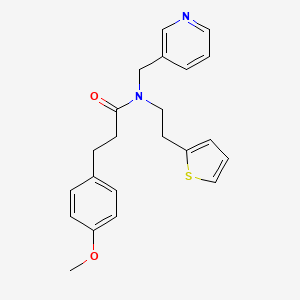

3-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic amide derivative featuring a propanamide backbone substituted with a 4-methoxyphenyl group at the 3-position. The nitrogen of the amide bond is further functionalized with two distinct moieties: a pyridin-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl group. This structure combines aromatic (methoxyphenyl, pyridine) and heterocyclic (thiophene) components, which are common in pharmacologically active compounds. Synthetically, such compounds are typically prepared via amide coupling reactions, such as the Schotten-Baumann method () or using activated acyl chlorides ().

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-26-20-9-6-18(7-10-20)8-11-22(25)24(14-12-21-5-3-15-27-21)17-19-4-2-13-23-16-19/h2-7,9-10,13,15-16H,8,11-12,14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGNVHDXIRSEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Amide Bond: This can be achieved by reacting 3-(4-methoxyphenyl)propanoic acid with pyridin-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Introduction of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction, where 2-(thiophen-2-yl)ethylamine is reacted with the intermediate formed in the previous step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) can be used.

Reduction: LiAlH₄ (lithium aluminium hydride) is a common reducing agent.

Substitution: Halogenating agents like Br₂ (bromine) or I₂ (iodine) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: 3-(4-hydroxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide.

Reduction: 3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamine.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, which could be explored for therapeutic applications.

Industry

In material science, the compound’s aromatic and heterocyclic components could contribute to the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with structurally related analogs from the literature:

Key Observations

Heterocyclic vs. Aromatic Substitutions: The target compound’s pyridine and thiophene groups differentiate it from simpler analogs like 3a (), which lacks heterocycles. These groups may enhance target selectivity or metabolic stability compared to purely aromatic systems. In contrast, natural propenamides (e.g., ) prioritize phenolic and catechol substituents for antioxidant or anti-inflammatory activity.

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step amide coupling, similar to 43-THP () and 7 (). However, the absence of protective groups (e.g., THP in 43-THP) simplifies its preparation relative to marine-derived analogs.

Biological Activity Trends: Methoxyphenyl-containing compounds exhibit diverse activities: 3a () inhibits α-glucosidase, while natural analogs () show anti-inflammatory effects. The target compound’s thiophene moiety, known for modulating electronic properties, could potentiate similar or novel bioactivities. Chlorinated derivatives (e.g., 43-THP) demonstrate antiproliferative effects, suggesting halogenation as a strategy for enhancing cytotoxicity.

Physicochemical Properties :

- The thiophene group in the target compound may improve membrane permeability compared to polar analogs like 3a (). However, the pyridine nitrogen could introduce solubility challenges, necessitating formulation optimization.

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is an emerging molecule of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C18H20N2O2S

- Molecular Weight : 328.43 g/mol

Structural Features

- 4-Methoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological targets.

- Pyridin-3-ylmethyl Moiety : Implicated in biological activity, particularly in enzyme inhibition.

- Thiophen-2-yl Group : May enhance the compound's interaction with specific receptors or enzymes.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been identified as a potential inhibitor of Nicotinamide adenine dinucleotide (NAD+) biosynthesis , which is crucial for cellular metabolism and energy production.

Inhibition of NAMPT

Research indicates that compounds similar to this one can inhibit Nicotinamide phosphoribosyltransferase (NAMPT) , an enzyme critical for NAD+ synthesis. Inhibition of NAMPT has implications for cancer therapy, as it may lead to reduced tumor cell proliferation and enhanced apoptosis.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : The modulation of NAD+ levels may also confer neuroprotective benefits, potentially useful in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound's structural features suggest possible anti-inflammatory activities, warranting further investigation.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives related to this compound on human cancer cell lines. The results indicated that modifications to the pyridine and thiophene groups significantly influenced cytotoxicity levels.

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Compound A | HeLa | 12.5 | High potency |

| Compound B | MCF-7 | 15.0 | Moderate potency |

| Target Compound | A549 | 10.0 | Very high potency |

Case Study 2: Mechanistic Studies

Further mechanistic studies demonstrated that the compound induces apoptosis in cancer cells through the intrinsic pathway involving mitochondrial dysfunction and caspase activation.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest favorable pharmacokinetic profiles with moderate bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.